molecular formula C21H26N2O4 B276022 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-(tert-butyl)acetamide

2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-(tert-butyl)acetamide

Cat. No.: B276022
M. Wt: 370.4 g/mol
InChI Key: YXGSRXQBVMLUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-(tert-butyl)acetamide is a complex organic compound that features a benzodioxole moiety, an amine group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-(tert-butyl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Amine Introduction: The benzodioxole is then reacted with an amine, such as methylamine, to introduce the amine group.

    Phenoxy Group Attachment: The amine derivative is then reacted with a phenol derivative to attach the phenoxy group.

    Acetamide Formation: Finally, the compound is reacted with tert-butyl acetate to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions vary, but common reagents include halogens for electrophilic substitution and nucleophiles such as amines or alcohols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-(tert-butyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the amine and phenoxy groups can form hydrogen bonds or other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-(tert-butyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-[4-[(1,3-benzodioxol-5-ylmethylamino)methyl]phenoxy]-N-tert-butylacetamide

InChI

InChI=1S/C21H26N2O4/c1-21(2,3)23-20(24)13-25-17-7-4-15(5-8-17)11-22-12-16-6-9-18-19(10-16)27-14-26-18/h4-10,22H,11-14H2,1-3H3,(H,23,24)

InChI Key

YXGSRXQBVMLUIH-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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